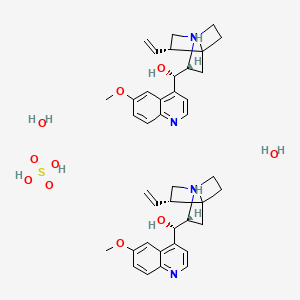

Quinidine sulfate salt dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sulfato de quinidina dihidratado es un alcaloide derivado de la corteza del árbol de la quina. Es el D-isómero de la quinina, un fármaco antimalárico. El sulfato de quinidina dihidratado se utiliza principalmente como agente antiarrítmico para tratar diversas arritmias cardíacas, incluida la fibrilación auricular y las arritmias ventriculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de quinidina dihidratado se puede sintetizar a partir de la quinina, otro alcaloide que se encuentra en el árbol de la quina. La síntesis implica los siguientes pasos:

Aislamiento de la quinina: La quinina se extrae de la corteza del árbol de la quina utilizando solventes como cloroformo y éter.

Conversión a quinidina: La quinina se convierte entonces en quinidina a través de una serie de reacciones químicas, incluyendo la oxidación y la reordenación.

Métodos de producción industrial

La producción industrial de sulfato de quinidina dihidratado implica la extracción a gran escala de quinina de la corteza de la quina, seguida de su conversión química a quinidina. El producto final se cristaliza a partir del agua en forma de dihidrato .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de quinidina dihidratado experimenta diversas reacciones químicas, incluyendo:

Oxidación: La quinidina se puede oxidar para formar óxido de N-quinidina.

Reducción: La reducción de la quinidina puede producir dihidroquinidina.

Sustitución: La quinidina puede experimentar reacciones de sustitución, particularmente en el anillo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como los halógenos y los nucleófilos.

Productos principales

Oxidación: Óxido de N-quinidina.

Reducción: Dihidroquinidina.

Sustitución: Diversos derivados de quinidina sustituidos.

Aplicaciones Científicas De Investigación

El sulfato de quinidina dihidratado tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como catalizador quiral en la síntesis asimétrica.

Biología: Se estudia por sus efectos sobre las ATPasas celulares y los canales iónicos.

Medicina: Se utiliza principalmente como agente antiarrítmico para tratar las arritmias cardíacas.

Industria: Se emplea en la industria farmacéutica para la producción de fármacos antiarrítmicos.

Mecanismo De Acción

El sulfato de quinidina dihidratado ejerce sus efectos bloqueando los canales de sodio y potasio en las células cardíacas. Esta acción prolonga el potencial de acción celular y el período refractario, estabilizando así el ritmo cardíaco . La quinidina también inhibe las ATPasas celulares, lo que contribuye a sus efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos similares

Quinina: Un fármaco antimalárico y el L-isómero de la quinidina.

Dihidroquinidina: Una forma reducida de quinidina con propiedades antiarrítmicas similares.

Singularidad

El sulfato de quinidina dihidratado es único debido a su acción específica sobre los canales de sodio y potasio cardíacos, lo que lo hace muy efectivo para tratar diversas arritmias cardíacas. Su capacidad para inhibir las ATPasas celulares también lo diferencia de otros compuestos similares .

Propiedades

Fórmula molecular |

C40H54N4O10S |

|---|---|

Peso molecular |

782.9 g/mol |

Nombre IUPAC |

(S)-[(2R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m11.../s1 |

Clave InChI |

ZHNFLHYOFXQIOW-WFTMRWCJSA-N |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.O.O.OS(=O)(=O)O |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)

![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)

![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)

![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)

![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)